
Tuaminoheptane hydrochloride, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tuaminoheptane hydrochloride, ®-, typically involves the reaction of 1-heptene with ammonia in the presence of a catalyst to form 2-aminoheptane. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Tuaminoheptane hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tuaminoheptane hydrochloride, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Tuaminoheptane hydrochloride, ®-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its sympathomimetic and vasoconstrictive properties.
Medicine: It has been used in the development of nasal decongestants and other pharmaceutical formulations.
Industry: The compound is utilized in the production of various chemical intermediates and as a performance-enhancing agent in certain applications
Mechanism of Action
Tuaminoheptane hydrochloride, ®-, exerts its effects by acting as a reuptake inhibitor and releasing agent of norepinephrine. This action leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system. The compound targets adrenergic receptors and pathways involved in the regulation of vascular tone and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylbutylamine
- Heptaminol
- Isometheptene
- Methylhexanamine
- Octodrine
Uniqueness
Tuaminoheptane hydrochloride, ®-, is unique due to its specific stereochemistry and potent sympathomimetic effects. Unlike other similar compounds, it has a distinct molecular structure that contributes to its efficacy as a nasal decongestant and stimulant. Its inclusion on the World Anti-Doping Agency’s list of prohibited substances highlights its significant impact on performance enhancement .
Properties
CAS No. |
101689-06-9 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
(2R)-heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
JOPQZCZKKFHRNT-OGFXRTJISA-N |
Isomeric SMILES |
CCCCC[C@@H](C)N.Cl |
Canonical SMILES |
CCCCCC(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


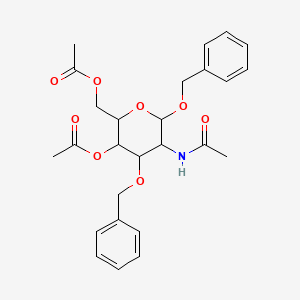
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)

![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)

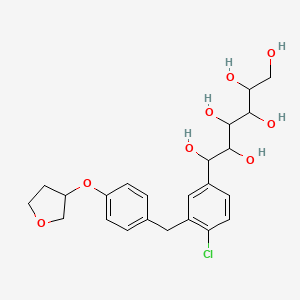

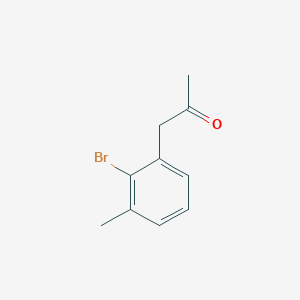

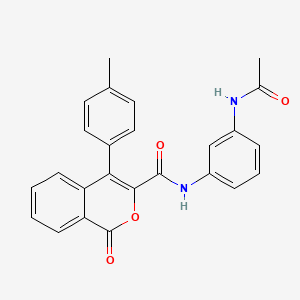
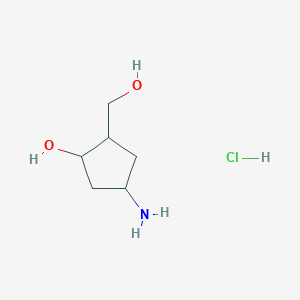
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
